Alatolin

Description

Historical Discovery and Botanical Origin in Euonymus alatus forma striatus

Alatolin was isolated from Euonymus alatus forma striatus (Thunb.) Makino scispace.comscispace.comresearchgate.net. Euonymus alatus, commonly known as burning bush, winged euonymus, or winged spindle, is a species of flowering plant native to central and northern China, Japan, and Korea wikipedia.org. It is a shrub that primarily grows in temperate biomes kew.org. The plant is recognized for its distinctive winged stems and vibrant red autumn foliage wikipedia.org. The discovery and structural elucidation of this compound, a sesquiterpene polyester (B1180765), from this plant were reported in 1982 scispace.comscispace.comresearchgate.net.

Classification of this compound as a Sesquiterpene Polyester

This compound is classified as a sesquiterpene polyester scispace.comscispace.comresearchgate.net. Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C₁₅H₂₄. Sesquiterpene polyesters are complex natural products formed by the esterification of a sesquiterpene core structure with various organic acids. This compound's structure was determined through chemical analysis, including the study of its hydrolysis product, alatol scispace.comscispace.comresearchgate.net. The structure of alatol, a hexahydroxy C₁₅-compound, was also established, and its transformation from euoninol was investigated scispace.comresearchgate.net.

This compound has a molecular formula of C₄₂H₄₄O₁₃ nih.gov.

Significance of this compound within Natural Product Chemistry and Chemical Biology

Natural product chemistry is a field focused on the isolation, structure elucidation, and synthesis of naturally occurring compounds openaccessjournals.comnih.gov. These compounds often possess diverse and significant biological activities, making them valuable in drug discovery and chemical biology openaccessjournals.comnih.govnih.gov. This compound, as a sesquiterpene polyester isolated from a plant, fits within this domain.

The significance of this compound in natural product chemistry and chemical biology stems from its complex structure and its origin from a plant known to produce biologically active compounds scispace.comresearchgate.netwikipedia.org. Research into sesquiterpenes from the Celastraceae family, which includes Euonymus, has revealed various biological activities, including antifeedant and potential modulatory effects on biological targets like P-glycoprotein (Pgp) scispace.comscispace.comresearchgate.net. While specific detailed research findings solely on this compound's biological activities are not extensively detailed in the provided snippets beyond its structural characterization and origin, the broader context of related sesquiterpene polyesters from the same plant family suggests potential areas of investigation within chemical biology. Studies on related dihydro-β-agarofuran sesquiterpenes have explored their ability to modulate Pgp, a protein involved in multidrug resistance scispace.comresearchgate.net. This highlights the relevance of studying such natural products for their interactions with biological systems.

The study of natural products like this compound contributes to understanding the chemical diversity in nature and provides potential lead compounds for further biological and pharmacological research openaccessjournals.comnih.govnih.gov.

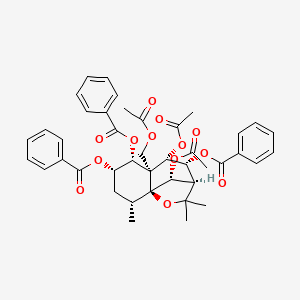

Structure

2D Structure

Properties

IUPAC Name |

[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-7,12-diacetyloxy-6-(acetyloxymethyl)-5,8-dibenzoyloxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44O13/c1-24-22-31(52-37(46)28-16-10-7-11-17-28)34(54-39(48)30-20-14-9-15-21-30)41(23-49-25(2)43)36(51-27(4)45)33(53-38(47)29-18-12-8-13-19-29)32-35(50-26(3)44)42(24,41)55-40(32,5)6/h7-21,24,31-36H,22-23H2,1-6H3/t24-,31+,32-,33-,34+,35-,36-,41+,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHSCXCFVZJHPT-SHPXBDENSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C2(C13C(C(C(C2OC(=O)C)OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Isolation and Purification of Alatolin

Advanced Extraction Techniques from Plant Biomass

Extraction is the crucial first step in isolating natural products from plant materials. nih.gov It involves separating the desired compounds from the solid plant matrix using a suitable solvent or technique. The efficiency of the extraction process is influenced by factors such as the properties of the plant matrix, the nature of the target compound (Alatolin, in this case), the solvent used, temperature, and extraction time. researchgate.net

Various advanced extraction techniques are employed to enhance the yield and selectivity of natural product extraction from plant biomass compared to traditional methods like maceration or Soxhlet extraction. These techniques often utilize physical forces or altered conditions to improve solvent penetration and compound solubility.

Common advanced extraction techniques include:

Solvent Extraction: This fundamental technique involves using organic solvents to dissolve and extract target compounds from ground or crushed plant material. contractlaboratory.com The choice of solvent is critical and depends on the polarity of the compound being extracted. Solvents like ethanol, methanol, hexane, chloroform, diethyl ether, benzene, ethyl acetate, and water are commonly used, often in various combinations or sequentially based on increasing polarity to fractionate the extract. wikipedia.orgnatpro.com.vn The plant material is typically ground to increase the surface area for better solvent contact. contractlaboratory.comwikipedia.org

Supercritical Fluid Extraction (SFE): SFE utilizes a substance, often carbon dioxide, above its critical temperature and pressure. In this supercritical state, the fluid exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve compounds. SFE is considered environmentally friendly as the supercritical fluid can be easily separated from the extracted compounds by depressurization. contractlaboratory.com

Pressurized Liquid Extraction (PLE): PLE, also known as Accelerated Solvent Extraction (ASE), uses liquid solvents at elevated temperatures and pressures. These conditions increase the solubility of analytes and the kinetics of extraction, allowing for faster extraction times and reduced solvent consumption compared to conventional methods. contractlaboratory.com

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasound waves to enhance solvent penetration into plant cells and facilitate the release of intracellular compounds. The cavitation effect created by ultrasound helps to break down cell walls, improving extraction efficiency. contractlaboratory.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, which increases the temperature and pressure within the plant cells, leading to cell rupture and release of compounds into the solvent. This method is known for its shorter extraction times. contractlaboratory.comfrontiersin.org

Enzyme-Assisted Extraction: This technique uses enzymes to break down plant cell wall components, such as cellulose (B213188) and pectin, thereby facilitating the release of target compounds. contractlaboratory.com

The initial extraction of this compound from Euonymus alatus would likely involve solvent extraction, potentially followed by other techniques to obtain a crude extract enriched in the target compound. researchgate.net

Chromatographic Separation Strategies for Complex Natural Mixtures

Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from other co-extracted substances based on differences in their physical and chemical properties, such as polarity, size, and affinity for a stationary phase. nih.govfrontiersin.org Multiple chromatographic steps are often required to achieve sufficient purity. nih.gov

Key chromatographic methods employed in natural product isolation include:

Column Chromatography: This is a widely used technique where the stationary phase (e.g., silica (B1680970) gel, alumina, or reversed-phase materials like ODS) is packed into a column. The sample is loaded onto the column and eluted with a mobile phase. Compounds separate based on their differential partitioning between the stationary and mobile phases. wikipedia.orgnatpro.com.vn Different stationary phases and solvent systems are chosen based on the properties of the compounds being separated. natpro.com.vn

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring separation progress, comparing samples, and method development before scaling up to column chromatography or preparative HPLC. interchim.com

Flash Chromatography: This is a medium-pressure chromatographic technique that is faster than traditional column chromatography and is often used for rapid purification of compounds from crude extracts or fractions. interchim.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique widely used for the separation and purification of natural products. It offers high resolution and can be performed in analytical or preparative scales. natpro.com.vnfrontiersin.org Different stationary phases (e.g., reversed-phase, normal-phase, HILIC) and mobile phase gradients are used to optimize separation based on the compound's characteristics. frontiersin.orgrsc.org Preparative HPLC is crucial for obtaining pure compounds in larger quantities. natpro.com.vn

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): This technique separates compounds based on their size. It can be useful for removing high-molecular-weight impurities like polysaccharides or proteins from the extract. researchgate.net Sephadex LH-20 is a common stationary phase used for the separation of natural products by size exclusion and adsorption. researchgate.netnatpro.com.vn

Ion-Exchange Chromatography (IEC): IEC separates compounds based on their charge. This can be useful for separating charged natural products, although this compound is described as nonbasic. researchgate.net

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that can also be used for fractionation and purification by selectively retaining target compounds or removing impurities on a solid sorbent. frontiersin.orgnih.gov

The isolation of this compound from Euonymus alatus likely involves a combination of these chromatographic techniques, starting with less resolving methods like column chromatography or flash chromatography for initial fractionation, followed by higher-resolution techniques like preparative HPLC for final purification. nih.gov

Optimization of Purification Protocols for Enhanced Yield and Purity

Optimizing the isolation and purification protocol is crucial to maximize the yield of pure this compound and minimize the loss of material throughout the process. This involves refining each step, from initial extraction to final purification.

Key aspects of optimization include:

Solvent Selection: Choosing the most appropriate solvent or solvent system for extraction is critical to selectively extract this compound while leaving behind as many impurities as possible in the plant matrix. Similarly, optimizing the mobile phase composition in chromatography is essential for achieving good separation. natpro.com.vnfrontiersin.org

Extraction Conditions: Parameters such as temperature, time, solvent-to-solid ratio, and particle size of the plant material need to be optimized for efficient extraction. researchgate.net For advanced techniques like SFE, PLE, UAE, and MAE, specific parameters like pressure, power, and frequency require optimization. contractlaboratory.com

Chromatographic Parameters: In chromatography, optimizing parameters such as the choice of stationary phase, mobile phase composition and gradient, flow rate, and column dimensions is crucial for achieving high resolution and efficient separation. frontiersin.orgrsc.org

Monitoring Purity: Techniques like TLC, analytical HPLC, or GC-MS are used to monitor the purity of fractions at each step of the purification process. interchim.com This helps in identifying fractions containing this compound and assessing the effectiveness of the separation.

Minimizing Degradation: Some natural products can be sensitive to heat, light, or oxidation. Optimization protocols should consider conditions that minimize the degradation of this compound during extraction and purification. researchgate.net

Yield Maximization: While purity is a primary goal, optimizing the process to maximize the recovery of this compound at each step is also important for practical isolation.

Detailed research findings on the specific optimization parameters for this compound are limited in the provided search results. However, the general principles of optimizing extraction and chromatography for natural products from complex plant matrices would apply. For instance, studies on the isolation of other compounds from Euonymus species or similar plant families might provide insights into suitable extraction solvents and chromatographic systems.

The isolation of this compound from Euonymus alatus forma striatus has been reported, leading to the characterization of its hydrolysis product, Alatola. researchgate.netresearchgate.net This suggests that the isolation protocol successfully separated this compound from other plant constituents, enabling further structural elucidation. While specific yield data for this compound's isolation was not found, the successful isolation implies that effective extraction and purification strategies were employed.

Table 1 provides a generalized overview of common extraction techniques and their principles, which would be considered when developing a protocol for isolating a compound like this compound.

| Extraction Technique | Principle |

| Solvent Extraction | Differential solubility of compounds in a solvent. |

| Supercritical Fluid Extraction | Utilizing properties of fluids above their critical point to dissolve compounds. |

| Pressurized Liquid Extraction | Enhanced solubility and kinetics at elevated temperature and pressure. |

| Ultrasound-Assisted Extraction | Using ultrasound waves to disrupt cell walls and improve solvent penetration. |

| Microwave-Assisted Extraction | Using microwave energy to heat solvent and plant material. |

| Enzyme-Assisted Extraction | Using enzymes to break down plant matrix components. |

Table 2 outlines common chromatographic separation techniques used in natural product purification.

| Chromatographic Technique | Separation Principle |

| Column Chromatography | Differential partitioning between stationary and mobile phases. |

| Thin-Layer Chromatography | Differential migration on a thin layer of stationary phase. |

| Flash Chromatography | Medium-pressure column chromatography for rapid separation. |

| High-Performance Liquid Chromatography | High-resolution separation based on various interactions. |

| Gel Permeation Chromatography | Separation based on molecular size. |

| Ion-Exchange Chromatography | Separation based on charge. |

| Solid-Phase Extraction | Selective retention or removal of compounds on a sorbent. |

The specific combination and optimization of these techniques would be tailored to the properties of this compound and the composition of the Euonymus alatus extract to achieve its successful isolation and purification.

Advanced Spectroscopic and Spectrometric Characterization of Alatolin S Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the magnetic environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). For Alatolin, ¹³C NMR spectroscopy is particularly valuable for identifying the different types of carbon atoms present and their bonding environments spectrabase.com. The chemical shifts of the ¹³C signals are highly sensitive to the electronic environment of each carbon atom, allowing for the differentiation of methyl, methylene, methine, quaternary carbons, and those involved in functional groups such as esters and aromatic rings, which are expected given this compound's complex formula nih.govspectrabase.com. Analysis of the multiplicity of signals in coupled spectra (though often decoupled for simplicity in ¹³C NMR) and correlation data from 2D NMR experiments (such as HSQC and HMBC, if available) would further aid in assigning specific signals to carbons within the this compound structure and establishing connectivity between different parts of the molecule. While specific ¹³C NMR data for this compound (chemical shifts, multiplicities) were not extensively detailed in the search results beyond its mention on SpectraBase spectrabase.com, the technique's application would involve comparing experimental spectra to predicted shifts based on the proposed structure or to reference data for similar compounds to confirm or refine the structural assignment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) provides precise information about the molecular weight of a compound and, through fragmentation analysis, can reveal details about its substructures. For this compound (C42H44O13), high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can then be used to confirm the molecular formula nih.govbiocat.comspectrabase.com. The molecular ion peak in the mass spectrum corresponds to the mass-to-charge ratio (m/z) of the intact molecule, typically ionized by methods like electron ionization (EI) or electrospray ionization (ESI). Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecular ion into smaller fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure, as bonds break in predictable ways depending on their strength and the stability of the resulting ions. Analyzing the m/z values of these fragments and their relative abundances provides clues about the presence of specific functional groups and the connectivity of different parts of the this compound molecule. This fragmentation data serves as a critical piece of evidence in piecing together the complete structure. Mass spectrometry data analysis involves interpreting these complex patterns to deduce structural information reddit.comgenedata.comyoutube.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation rsc.orgspectroscopyonline.comresearchgate.net. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint. For this compound, IR spectroscopy would be used to detect the presence of key functional groups implied by its molecular formula and proposed structure, such as hydroxyl (-OH), carbonyl (C=O, likely from esters and potentially ketones or aldehydes), C-H stretches (from aliphatic and aromatic regions), and C-O stretches (from esters and ethers) nih.govspectrabase.com. The specific positions and intensities of these absorption bands in the IR spectrum provide confirmatory evidence for the presence and nature of these groups.

Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, probes the electronic transitions within a molecule that occur when it absorbs light in the UV and visible regions of the electromagnetic spectrum datadryad.orgresearchgate.netuv-vis-spectral-atlas-mainz.orgtechnologynetworks.commsu.edu. UV-Vis spectroscopy is particularly useful for detecting conjugated systems, such as double bonds and aromatic rings, which are often present in complex natural products like this compound nih.govspectrabase.commsu.edu. The UV-Vis spectrum of this compound would show absorption maxima (λmax) at specific wavelengths corresponding to these electronic transitions. The position and intensity of these peaks can provide information about the extent of conjugation and the presence of chromophores within the molecule. While specific UV-Vis data for this compound were not detailed in the search results, the application of this technique would involve obtaining an absorption spectrum and interpreting the λmax values to support the presence of conjugated systems.

Biosynthetic Pathways and Chemoenzymatic Investigations of Alatolin

Proposed Biosynthetic Routes to Sesquiterpene Polyester (B1180765) Scaffolds

Sesquiterpenes, the foundational structures of sesquiterpene polyesters like Alatolin, are a diverse group of C15 isoprenoids derived from farnesyl diphosphate (B83284) (FPP). FPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks of isoprenoids. In plants, IPP and DMAPP can be generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway, located in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.

The condensation of IPP and DMAPP to form FPP is catalyzed by the enzyme farnesyl diphosphate synthase. Subsequently, FPP undergoes cyclization catalyzed by sesquiterpene synthases, leading to the formation of a vast array of sesquiterpene hydrocarbons and alcohols. The specific type of sesquiterpene produced depends on the particular sesquiterpene synthase involved. For instance, cyclization by germacrene A synthase yields germacrene A, a precursor in the biosynthesis of certain sesquiterpene lactones.

The formation of the polyester component involves the esterification of hydroxyl groups on the sesquiterpene scaffold with various fatty acids or other organic acids. While the precise details for this compound are not extensively documented in the provided information, studies on other plant lipid polyesters like cutin and suberin indicate that hydroxylated fatty acids are key constituents. The synthesis of these hydroxylated fatty acids often involves cytochrome P450 enzymes which catalyze the hydroxylation of fatty acids. The assembly of the polyester structure is thought to involve enzymes such as lipases and acyltransferases.

Enzymatic Transformations and Precursor Incorporation Studies

Enzymatic transformations play a crucial role in shaping the sesquiterpene scaffold and attaching the esterifying moieties in sesquiterpene polyesters. Following the initial cyclization of FPP by sesquiterpene synthases, further modifications such as oxidations, reductions, and isomerizations, often catalyzed by cytochrome P450 enzymes and other modifying enzymes, contribute to the structural diversity of sesquiterpenes. For example, germacrene A is oxidized by germacrene A oxidase, a cytochrome P450 enzyme, to germacrene A acid, a step towards sesquiterpene lactone production.

In the context of polyester formation, enzymes such as cytochrome P450s are involved in functionalizing the fatty acid precursors through hydroxylation. Acyltransferases, including members of the BAHD family, have been proposed to function in the assembly of the polyester chain by catalyzing the ester bond formation between the hydroxylated sesquiterpene core and the activated fatty acids. While specific enzymatic studies directly detailing the formation of the polyester linkages in this compound are not provided, the general mechanisms observed in other plant polyesters offer insights into the potential enzymatic steps involved.

Precursor incorporation studies are valuable in deciphering biosynthetic pathways by feeding isotopically labeled precursors to the organism and tracking their incorporation into the final product. While no specific precursor incorporation studies for this compound were found in the provided snippets, this technique has been widely used in studying the biosynthesis of various natural products, including other sesquiterpenes and fatty acid-derived compounds. Such studies could involve feeding labeled IPP, DMAPP, FPP, or specific fatty acids to Euonymus alatus to trace their incorporation into the this compound structure and identify intermediate compounds. Studies on coenzyme biosynthesis, for instance, have demonstrated the incorporation of supplied precursors into coenzymes.

Genetic and Proteomic Approaches to Biosynthesis Pathway Elucidation

Genetic and proteomic approaches are powerful tools for identifying the genes encoding the enzymes involved in biosynthetic pathways and understanding their regulation. Genomic studies can identify candidate genes based on sequence similarity to known enzymes in related pathways, such as sesquiterpene synthases or acyltransferases. For example, genetic mapping studies in tomato have associated specific loci with the biosynthesis of different classes of sesquiterpenes, leading to the identification of candidate sesquiterpene synthase genes.

Proteomics, the large-scale study of proteins, allows for the identification and quantification of the enzymes expressed in tissues where this compound is synthesized, such as in Euonymus alatus. By comparing protein profiles of different tissues or under different conditions, researchers can identify proteins that correlate with this compound production, which are likely involved in its biosynthesis. Mass spectrometry-based proteomics is a key technology in these studies.

The integration of genomic and proteomic data, known as proteogenomics, can provide a more comprehensive understanding of biosynthetic pathways. Genomic data can be used to improve protein identification from proteomic experiments, and proteomic data can validate predicted genes and identify post-translational modifications that may affect enzyme activity. While no specific proteogenomic studies on this compound biosynthesis were found, this integrated approach has been successfully applied to elucidate other metabolic pathways and identify relevant enzymes and regulatory factors.

The elucidation of the complete biosynthetic pathway of this compound would likely involve a combination of these approaches: identifying candidate genes through genomic analysis, characterizing enzyme function through biochemical assays and heterologous expression, and validating the involvement of these enzymes in vivo through genetic manipulation and precursor feeding studies, supported by proteomic analysis of the relevant tissues.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 57509354 |

| Isopentenyl diphosphate (IPP) | 644545 |

| Dimethylallyl diphosphate (DMAPP) | 5281882 |

| Farnesyl diphosphate (FPP) | 528189 |

| Germacrene A | 5281517 |

| Germacrene A acid | 5280432 |

Data Table: Key Enzymes in Related Biosynthetic Pathways (Illustrative based on search results)

| Enzyme Type | Proposed Role in Sesquiterpene/Polyester Biosynthesis | Example (if available from text) | Citation |

| Farnesyl diphosphate synthase | Catalyzes FPP formation from IPP and DMAPP | ||

| Sesquiterpene synthase | Catalyzes cyclization of FPP | Germacrene A synthase | |

| Cytochrome P450 enzyme | Involved in oxidation of sesquiterpenes and hydroxylation of fatty acids | Germacrene A oxidase | |

| Acyltransferase | Proposed function in polyester assembly | DCR (in lipid polyesters) | |

| Lipase | Proposed function in polyester assembly |

Synthetic Strategies and Derivatization of Alatolin and Its Analogues

Total Synthesis Approaches to the Alatolin Core Structure

Total synthesis aims to construct a complex molecule from simpler, readily available precursors. While specific details on the total synthesis of this compound itself are not extensively detailed in the provided search results, the synthesis of complex natural products with intricate structures, such as certain alkaloids and sesquiterpenes, provides a framework for the types of strategies that would be employed for a molecule like this compound researchgate.netethz.chchemrxiv.org. These strategies often involve the construction of key ring systems and the introduction of functional groups through a sequence of carefully controlled reactions. The complexity of this compound, a sesquiterpene polyester (B1180765) scispace.com, suggests that a total synthesis would likely involve assembling the sesquiterpene core and then attaching the various ester moieties. Challenges in such syntheses typically include controlling stereochemistry, forming challenging carbon-carbon bonds, and selectively functionalizing complex intermediates.

Semisynthetic Modifications and Preparation of this compound Analogues

Semisynthesis involves using a naturally occurring starting material, often a precursor or a closely related compound, to synthesize the target molecule or its analogues. This approach can be more efficient than total synthesis, especially for complex natural products where the natural source provides a significant portion of the molecular architecture. Research has explored the semisynthesis of this compound analogues, particularly in the context of studying their biological activities scispace.com. For instance, semisynthetic derivatives of dihydro-β-agarofuran sesquiterpenes, a class of compounds structurally related to this compound's core, have been prepared to evaluate their ability to inhibit P-glycoprotein-mediated efflux scispace.comresearchgate.net. These studies often involve modifying specific positions on the natural product scaffold through reactions such as esterification, hydrolysis, or oxidation to create a library of analogues with varied substituents scispace.com. Analysis of these semisynthetic compounds helps in understanding the structural features critical for their activity scispace.comresearchgate.net.

Stereoselective Synthesis Methodologies for Complex Chiral Centers

This compound, possessing a complex polycyclic structure with multiple ester linkages and hydroxyl groups, inherently contains numerous chiral centers. The biological activity of such molecules is often highly dependent on their specific three-dimensional arrangement, necessitating stereoselective synthetic methodologies. Stereoselective synthesis aims to produce a desired stereoisomer with high purity. While direct information on the stereoselective synthesis of this compound's specific chiral centers is not available in the provided snippets, the broader field of natural product synthesis, including that of other complex molecules with multiple stereocenters, employs a range of techniques amazon.comsoton.ac.uk. These methods include asymmetric catalysis, chiral auxiliaries, and the use of chiral building blocks to control the formation of new stereocenters or to synthesize molecules in an enantiomerically enriched form nih.govumontpellier.fr. The synthesis of enantiomerically enriched compounds, such as modified amino acids containing chiral centers, highlights the importance of these methodologies in accessing specific stereoisomers nih.gov.

Development of Efficient and Sustainable Synthetic Routes

The development of efficient and sustainable synthetic routes for chemical compounds is a growing area of focus in chemistry, aiming to minimize environmental impact and improve resource utilization chemistryjournals.netrsc.orgchemrxiv.org. For complex molecules like this compound, developing efficient routes involves optimizing reaction conditions, minimizing the number of synthetic steps, and maximizing yields. Sustainable approaches incorporate principles of green chemistry, such as using alternative solvents, employing catalysis, and reducing waste generation chemistryjournals.netrsc.orgsynthiaonline.comwiserpub.com. While specific sustainable routes for this compound are not detailed, research into green synthesis of various organic compounds, including natural product-like structures and their analogues, demonstrates the applicability of these principles chemistryjournals.netrsc.orgchemrxiv.org. Techniques like microwave-assisted synthesis, flow chemistry, and the use of biocatalysts are being explored to develop more environmentally friendly synthetic processes chemistryjournals.net. Computational tools and artificial intelligence are also being increasingly utilized to design and optimize synthetic pathways for efficiency and sustainability synthiaonline.comfrontiersin.org.

Mechanistic Insights into the Biological Activities of Alatolin

Modulation of Multidrug Resistance (MDR) by Alatolin

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure and tumor recurrence oaepublish.comoncotarget.commdpi.com. It is characterized by cancer cells developing resistance to a wide range of structurally and functionally unrelated chemotherapeutic drugs oaepublish.comoncotarget.com. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps to reduce intracellular drug concentrations oaepublish.comoncotarget.commdpi.comnih.gov.

Cellular and Molecular Mechanisms of MDR Reversal

MDR can arise through multiple mechanisms, including reduced drug uptake, increased drug efflux by ABC transporters, altered drug targets, and sequestration of drugs within intracellular organelles oaepublish.com. The predominant molecular mechanism is the high expression of the ABC transporter family oaepublish.com. Reversal of MDR often involves strategies aimed at counteracting these mechanisms, particularly inhibiting the efflux activity of transporters like P-gp oncotarget.commdpi.comnih.gov. Studies have explored various approaches, including the use of small-molecule inhibitors that can directly or indirectly affect P-gp function or expression oncotarget.comnih.gov. Some compounds have been shown to decrease P-gp overexpression or suppress the gene amplification responsible for increased transporter levels oncotarget.comnih.gov. The search results did not provide specific details on how this compound might achieve MDR reversal at a cellular or molecular level.

Evaluation in Resistant Cell Lines and Model Systems

In vitro drug-resistant cell lines are widely used to investigate MDR and evaluate potential reversal agents oncotarget.comnih.gov. These cell lines are typically established by exposing parental cancer cells to increasing or fixed concentrations of chemotherapeutic drugs over time, leading to the development of resistance, often mediated by ABC transporter overexpression oncotarget.comnih.gov. Examples include KB sublines selected with drugs like colchicine, vinblastine, or doxorubicin (B1662922), which express high levels of ABCB1 nih.gov. MCF-7 breast cancer cells selected with doxorubicin or paclitaxel (B517696) have also been used to study MDR mediated by ABCB1 and ABCG2 nih.gov. The evaluation of compounds for MDR reversal activity in these models often involves assessing their ability to restore the sensitivity of resistant cells to cytotoxic drugs nih.gov. While the search results indicate that this compound has been studied for biological activities, specific data on its evaluation in established MDR cell lines or model systems for reversing resistance was not detailed.

Antifeedant Activity of this compound and Related Sesquiterpenes

Sesquiterpenes, including those with a dihydro-β-agarofuran skeleton like this compound, have been investigated for their antifeedant properties against various insect pests core.ac.ukscispace.comnih.govnih.govcsic.esresearchgate.netfrontiersin.orgresearchgate.net. Antifeedants are compounds that deter insects from feeding, offering a potential strategy for pest management journalspress.com.

Behavioral and Physiological Responses in Insect Models

Studies on the antifeedant activity of sesquiterpenes often involve behavioral assays, such as leaf disk choice and no-choice tests, to measure feeding deterrence core.ac.ukscispace.comnih.govresearchgate.netjournalspress.com. These assays quantify the amount of treated food consumed by insects compared to untreated controls researchgate.netjournalspress.com. Physiological responses, such as effects on larval development, growth rates, and the activity of digestive enzymes, are also assessed to understand the impact of these compounds on insect physiology nih.govbiorxiv.org. For instance, L-arabinose, another compound studied for antifeedant activity, was shown to prolong larval development and suppress intestinal sucrase activity in Helicoverpa armigera caterpillars biorxiv.org.

Research on dihydro-β-agarofuran sesquiterpenes from Celastraceae against the Egyptian cotton leafworm Spodoptera littoralis has shown varying degrees of antifeedant activity core.ac.ukscispace.com. Some compounds with the alatol skeleton or related structures exhibited significant feeding deterrence in leaf disk assays core.ac.ukscispace.com. For example, one compound (9β-benzoyloxy-8α,2-methylbutyroyloxy-1α,6β,15-triacetoxy-4β-hydroxydihydro-β-agarofuran) showed nearly 100% leaf disk protection at a specific dose in non-choice tests scispace.com. The order of activity for compounds with the alatol skeleton was found to be influenced by the nature and position of ester groups core.ac.uk.

Perezone, a sesquiterpene p-benzoquinone, and its derivatives also exhibited strong antifeedant activity against insects like Leptinotarsa decemlineata and Myzus persicae, with activity levels depending on structural modifications nih.gov. Sesquiterpenes from Senecio palmensis demonstrated antifeedant activity against Leptinotarsa decemlineata larvae and adults, affecting feeding and growth rates nih.gov.

Elucidation of Mode of Action on Insect Chemoreception and Digestive Processes

The mode of action of antifeedants can involve effects on insect chemoreception, making treated food unpalatable, or interference with digestive processes journalspress.combiorxiv.org. Insect chemoreception, mediated by a diverse array of receptors, plays a crucial role in detecting chemical stimuli from the environment, including potential food sources or deterrents nih.govmdpi.comnih.govscienceopen.comactanaturae.ru. Antifeedants can interact with gustatory receptors, altering feeding behavior journalspress.com. Some compounds may suppress the sensitivity of peripheral gustatory receptor neurons (GRNs) to phagostimulants biorxiv.org.

Beyond chemoreception, antifeedants can also exert effects by disrupting digestive enzymes or nutrient absorption biorxiv.org. For example, L-arabinose was found to inhibit the activity of intestinal sucrase in Helicoverpa armigera biorxiv.org. While the search results highlight the antifeedant activity of this compound and related sesquiterpenes and discuss general mechanisms of antifeedant action involving chemoreception and digestive processes, specific detailed mechanisms for this compound itself were not explicitly provided. However, the observed antifeedant effects of related dihydro-β-agarofuran sesquiterpenes suggest that this compound's activity likely involves interactions with insect sensory or digestive systems, consistent with the known modes of action for this class of compounds core.ac.ukscispace.comjournalspress.combiorxiv.org.

Data from studies on related sesquiterpenes illustrate the evaluation of antifeedant activity:

| Compound | Insect Species | Assay Method | Key Finding | Source |

| Dihydro-β-agarofuran sesquiterpenes (various esters) | Spodoptera littoralis | Leaf disk | Varying antifeedant activity depending on ester groups and stereochemistry. | core.ac.ukscispace.com |

| 9β-benzoyloxy-8α,2-methylbutyroyloxy-1α,6β,15-triacetoxy-4β-hydroxydihydro-β-agarofuran | Spodoptera littoralis | Leaf disk | Nearly 100% leaf disk protection at 0.1 µg/cm². | scispace.com |

| Perezone and derivatives | Leptinotarsa decemlineata, Myzus persicae, Spodoptera littoralis | Antifeedant tests | Strong antifeedant activity against L. decemlineata and M. persicae. | nih.gov |

| 2,10-bisaboladien-1-one and 11β-acetoxy-5-angeloyloxy-silphinen-3-one | Leptinotarsa decemlineata | Choice/no-choice | Showed antifeedant activity and reduced feeding/growth rates. | nih.gov |

| 3α-hydroxypelenolide (sesquiterpene lactone) | Leptinotarsa decemlineata, Myzus persicae, Spodoptera littoralis | Antifeedant tests | Strong antifeedant against L. decemlineata; postingestive effects on S. littoralis. | csic.es |

Exploration of Other Potential Biological Activities

Euonymus alatus, the source plant of this compound, has been associated with several potential biological activities beyond its basic characterization. These activities, explored through studies on the plant's extracts and various constituents, include anti-inflammatory, immunomodulatory, antimicrobial, antitumor, and antidiabetic effects nih.govmdpi.com.

Anti-inflammatory Effects and Immunomodulation

Studies on Euonymus species, the botanical origin of this compound, have indicated potential anti-inflammatory and immunomodulatory effects nih.govmdpi.com. While direct mechanistic data for this compound's role in these processes is limited in the provided search results, research on other plant-derived compounds, including flavonoids and triterpenoids found in various botanicals, highlights common anti-inflammatory mechanisms. These often involve the modulation of key signaling pathways such as NF-κB, MAPK, and STAT3, which regulate the production of pro-inflammatory cytokines nih.govnih.govmdpi.comfrontiersin.orgnih.govmdpi.com. Immunomodulatory effects can involve influencing the activity of immune cells and the secretion of cytokines mdpi.comnih.gov. Further research is needed to specifically elucidate this compound's direct impact and mechanisms in anti-inflammatory responses and immunomodulation.

Antimicrobial Properties and Mechanisms

The genus Euonymus, from which this compound is isolated, is reported to possess antimicrobial properties nih.gov. Investigations into the antimicrobial mechanisms of plant-derived compounds suggest various modes of action against microorganisms. These can include the disruption of bacterial cell membranes, inhibition of essential enzymes, interference with metabolic processes, and the inhibition of efflux pumps that contribute to antibiotic resistance nih.govaimspress.comdovepress.comfrontiersin.orgresearchgate.netnih.gov. While these mechanisms have been observed for other natural products, specific studies detailing how this compound exerts any potential antimicrobial effects were not found in the provided search results. Research on the antimicrobial activity of Euonymus alatus extracts may provide broader context, but the precise mechanisms attributable to this compound require dedicated investigation.

Antitumor and Antidiabetic Potential Based on Botanical Source

Euonymus species, the source of this compound, have been investigated for their potential in the treatment of cancer and diabetes nih.govresearchgate.netmdpi.com. The antitumor potential observed in studies of Euonymus alatus extracts and other plant compounds involves mechanisms such as inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and modulating signaling pathways critical for cancer growth and survival researchgate.netnih.govmdpi.commdpi.comnih.gov. Sesquiterpenes, the class of compounds to which this compound belongs, have also been studied for their ability to modulate P-glycoprotein (P-gp), a transporter involved in multidrug resistance in cancer cells scispace.comnih.gov.

Regarding antidiabetic potential, studies on Euonymus alatus extracts have shown effects on glucose uptake researchgate.net. Natural products with antidiabetic properties often act through mechanisms such as enhancing insulin (B600854) secretion, improving insulin sensitivity, inhibiting carbohydrate-digesting enzymes, and influencing pathways like PI3K/Akt and AMPK, which are involved in glucose metabolism researchgate.netmdpi.com. While the botanical source suggests potential in these areas, specific research on the antitumor and antidiabetic mechanisms of isolated this compound is needed to understand its direct contributions.

Investigation of Molecular Targets and Signaling Pathways

Research into the biological activities of natural compounds often involves identifying their molecular targets and the signaling pathways they influence nih.govfrontiersin.org. For compounds found in Euonymus species or structurally related sesquiterpenes, potential molecular targets and affected pathways linked to observed biological activities include those involved in inflammation (e.g., NF-κB, MAPK, STAT3), cell survival and proliferation (e.g., PI3K/Akt, mTOR), and multidrug resistance (e.g., P-gp) nih.govscispace.commdpi.comnih.govmdpi.commdpi.comfrontiersin.orgmdpi.commdpi.comnih.gov. However, specific studies that have identified and validated the direct molecular targets and the precise signaling pathways modulated by isolated this compound were not prominently featured in the provided search results. Further research is necessary to elucidate the specific molecular mechanisms through which this compound exerts its biological effects.

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies of Alatolin Derivatives

Identification of Key Pharmacophoric Features for Biological Efficacy

SAR studies on sesquiterpenes, including those related to Alatolin, have aimed to pinpoint the structural elements essential for their biological activity. In the context of P-glycoprotein inhibition, studies on dihydro-β-agarofuran sesquiterpenes, a class encompassing this compound, have revealed that the regiosubstitution of the dihydro-β-agarofuran skeleton is relevant for Pgp inhibitory activity. researchgate.net Specifically, substituents at the A-ring appear to contribute more significantly to the activity compared to those at the B-ring. researchgate.net

Computational Modeling for Predictive SAR and QSAR Analyses

Computational modeling techniques, including QSAR and 3D-QSAR methods, have been employed to analyze the relationship between the structural properties of this compound derivatives and their biological activities. scispace.comresearchgate.netcreative-biolabs.comnih.gov These methods allow for the development of predictive models that can correlate molecular descriptors with biological responses, such as Pgp inhibition. creative-biolabs.comnih.gov

Three-dimensional QSAR models, such as those utilizing comparative molecular similarity indices analysis (CoMSIA), have been applied to dihydro-β-agarofuran sesquiterpenes to understand the structural basis for their inhibitory activity against Pgp and to guide the design of more potent inhibitors. scispace.comresearchgate.net These models help in visualizing and quantifying the spatial and electronic requirements for optimal interaction with the biological target. creative-biolabs.comnih.gov The identification of critical substituent positions (C-2, C-3, and C-8) through these computational approaches underscores their value in elucidating the key pharmacophoric features. scispace.comresearchgate.net

Rational Design and Synthesis of this compound Analogues with Optimized Bioactivity

The insights gained from SAR and QSAR studies on this compound derivatives provide a basis for the rational design and synthesis of new analogues with potentially optimized bioactivity. By understanding the influence of specific substituents and structural features on Pgp inhibitory activity, researchers can strategically modify the this compound structure to enhance desired properties. creative-biolabs.comeuropa.eu

Computational Chemistry and Theoretical Modeling of Alatolin

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations are fundamental in computational chemistry for determining the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation to describe the behavior of electrons in a molecule, providing information on properties such as molecular geometry, energy levels, charge distribution, and spectroscopic properties. numberanalytics.comnumberanalytics.comscm.com Concepts like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, derived from QM calculations, can be used to predict chemical reactivity and stability. numberanalytics.com Different QM methods exist, including Hartree-Fock (HF), Density Functional Theory (DFT), and post-Hartree-Fock methods like Configuration Interaction (CI) and Coupled Cluster (CC), offering varying levels of accuracy and computational cost. numberanalytics.com DFT, which uses electron density to calculate system energy, is widely applied to study the electronic structure of molecules. numberanalytics.comscm.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to simulate the time-dependent behavior of molecular systems. mdpi.comnih.govresearchgate.netfrontiersin.org By applying classical mechanics to atoms and molecules, MD simulations can provide insights into conformational flexibility, dynamic behavior, and interactions with other molecules, including biological macromolecules. mdpi.comnih.govresearchgate.net MD simulations treat all entities in the simulation box, such as the ligand, protein, and solvent, as flexible. frontiersin.org This allows for the exploration of different conformational states of a molecule and how these conformations change over time and upon interaction with a target. mdpi.comresearchgate.net MD simulations are valuable in understanding protein-ligand interactions, including binding mechanisms and the influence of protein flexibility on binding. mdpi.comnih.govresearchgate.net They can also be used to estimate the thermodynamics and kinetics associated with protein-ligand binding. researchgate.net

Specific detailed research findings describing the application of MD simulations for the conformational analysis of Alatolin or to study its interactions with biological targets were not identified in the search results.

Docking Studies and Binding Affinity Prediction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a biological macromolecule, typically a protein. nih.govresearchgate.netmdpi.com It plays a crucial role in drug discovery and the understanding of molecular recognition processes. nih.govresearchgate.net Docking simulations aim to explore the potential interactions between a ligand and its target, providing insights into binding mechanisms and potential therapeutic applications. Scoring functions are used in docking to evaluate the strength of ligand-protein interactions and predict binding affinity. mdpi.com While docking is a fast method to estimate binding poses, accurately predicting binding affinity solely through docking can be challenging, and its reliability depends on the accuracy of the scoring function used. nih.govresearchgate.netdiva-portal.org

Specific detailed studies reporting molecular docking simulations or binding affinity predictions for this compound with biological macromolecules were not found in the consulted literature.

Applications of Machine Learning and Artificial Intelligence (AI) in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being integrated into computational chemistry research. numberanalytics.comdiva-portal.orgadelaide.edu.auacadlore.comlamarr-institute.orgkaust.edu.sasimonsfoundation.orgnyu.edursc.orgmit.eduarxiv.org These techniques can be applied to analyze and interpret computational data, accelerate the prediction of molecular properties, and assist in the design of new molecules. numberanalytics.comrsc.orgmit.edu In the context of ligand-target interactions, ML algorithms can be trained on large datasets of known interactions to predict binding affinities, often offering an alternative or complement to traditional methods like docking and force fields. diva-portal.org ML models can identify patterns and features that influence binding affinity. diva-portal.org AI and ML are also being used to develop more autonomous computational chemistry workflows. arxiv.org

Specific detailed applications of Machine Learning or Artificial Intelligence techniques specifically in the research of this compound were not identified in the performed literature search.

Challenges and Future Perspectives in Alatolin Research

Current Gaps in Comprehensive Understanding of Alatolin's Biological Spectrum

A significant challenge in this compound research is the current gap in the comprehensive understanding of its biological spectrum. While some natural compounds from plant sources like Euonymus alatus have shown various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, specific, detailed research on the broad range of this compound's biological activities is not widely reported in the examined literature. Understanding the full spectrum of activities requires extensive in vitro and in vivo screening against a diverse array of biological targets and pathways. Without a thorough understanding of its biological profile, identifying potential therapeutic or agrochemical applications remains speculative.

Advancements in Scalable and Cost-Effective Synthetic Routes

Emerging Methodologies for In-depth Mechanistic Elucidation

Elucidating the precise mechanisms of action of bioactive compounds is crucial for their development as therapeutic or agrochemical agents. For this compound, detailed studies on its interactions with specific biological targets, cellular pathways, and molecular networks are not extensively documented. Emerging methodologies in mechanistic elucidation include advanced spectroscopic techniques, high-throughput screening, proteomic and genomic profiling, and computational modeling. Applying these techniques to this compound research would be essential to understand how it exerts any observed biological effects at a molecular level.

Q & A

Q. Example Workflow :

Catalog all reported IC values for this compound.

Stratify data by model type (primary cells vs. immortalized lines).

Perform ANOVA to assess inter-study variability .

What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

Advanced Research Focus

Matrix complexity (e.g., plasma, tissue homogenates) demands high specificity:

- LC-MS/MS : Use stable isotope-labeled internal standards (e.g., C-Alatolin) to correct for ion suppression .

- Microdialysis : For real-time monitoring in preclinical models, validate recovery rates against ultrafiltration .

- Quality Controls : Include inter-day precision tests (±15% CV) and limit of quantification (LOQ) validation .

What strategies are effective for integrating this compound research findings with existing literature on structurally similar compounds?

Advanced Research Focus

Contextualize results through systematic cross-referencing:

- SAR Analysis : Map this compound’s structure-activity relationships (SAR) against analogs (e.g., benzodiazepine derivatives) using molecular docking .

- Mechanistic Overlap : Compare signaling pathways (e.g., NF-κB inhibition) with published data, noting species- or tissue-specific disparities .

- Limitations Section : Explicitly state gaps (e.g., lack of chronic toxicity data) to guide future studies .

How should researchers design dose-escalation studies for this compound’s preclinical safety evaluation?

Advanced Research Focus

Adopt tiered testing to balance efficacy and toxicity:

- Acute Toxicity : Start with single-dose studies (OECD Guideline 423), monitoring organ weight changes and serum biomarkers (ALT, creatinine) .

- Subchronic Exposure : Use 28-day protocols (OECD 407) with histopathological endpoints .

- Dose Selection : Apply the Maximum Tolerated Dose (MTD) from rodent models, scaled via allometric principles for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.